molecular formula C13H12FNO B157143 2-fluoro-N-(4-methoxyphenyl)aniline CAS No. 1741-78-2

2-fluoro-N-(4-methoxyphenyl)aniline

Cat. No.: B157143
CAS No.: 1741-78-2
M. Wt: 217.24 g/mol
InChI Key: ZGNWCEHNELRVNE-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methoxyphenyl)aniline is an organic compound with the molecular formula C13H12FNO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-N-(4-methoxyphenyl)aniline can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, 4-methoxyphenylboronic acid can be coupled with 2-fluoroaniline using a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and yield. The reaction conditions would be carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(4-methoxyphenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the 4-methoxyphenyl group.

    4-Methoxyaniline: Lacks the fluorine atom.

    2-Fluoro-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-Fluoro-N-(4-methoxyphenyl)aniline is unique due to the presence of both the fluorine atom and the 4-methoxyphenyl group. This combination can enhance its chemical reactivity and binding affinity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-fluoro-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWCEHNELRVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618312
Record name 2-Fluoro-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1741-78-2
Record name 2-Fluoro-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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